molecular formula C10H13NO2 B3156047 tert-Butyl isonicotinate CAS No. 81660-73-3

tert-Butyl isonicotinate

Cat. No.: B3156047
CAS No.: 81660-73-3
M. Wt: 179.22 g/mol
InChI Key: ZXAPIQZSJHLLDS-UHFFFAOYSA-N
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Description

Tert-Butyl isonicotinate is a chemical compound with the CAS Number: 81660-73-3 . It has a molecular weight of 179.22 . The IUPAC name for this compound is this compound . The physical form of this compound is liquid .


Molecular Structure Analysis

The molecular formula of this compound is C10H13NO2 . The InChI Code for this compound is 1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 179.22 . The physical form of this compound is liquid . It has a predicted boiling point of 246.5±13.0 °C and a predicted density of 1.053±0.06 g/cm3 .

Scientific Research Applications

Solar Cell Enhancement

One significant application of tert-Butyl Isonicotinate derivatives is in enhancing the photovoltaic performance of solar cells. Research by Bagheri and Dehghani (2015) on Carbazole-dye sensitized nanostructured TiO2 solar cells showed that the addition of Isonicotinate derivatives as additives in the iodide/triiodide redox electrolyte improved the energy conversion efficiency. This was due to an increase in open-circuit potential and short current density, alongside a shift in the TiO2 band edge toward negative potentials (Bagheri & Dehghani, 2015).

Groebke–Blackburn Reaction

In the field of organic synthesis, tert-Butyl isocyanide has been revisited as a convertible reagent in the Groebke–Blackburn multi-component reactions. Krasavin et al. (2008) demonstrated the effective removal of the tert-butyl group from the resulting imidazo[1,2-a]azines and -azoles on a gram scale without the need for chromatographic purification, highlighting its utility in synthetic chemistry (Krasavin et al., 2008).

Medicinal Chemistry

In medicinal chemistry, the tert-butyl group, including this compound, plays a crucial role. Westphal et al. (2015) documented the physicochemical data of drug analogues incorporating tert-butyl and its alternatives, highlighting the effects of tert-butyl group incorporation on properties like lipophilicity and metabolic stability in drug compounds (Westphal et al., 2015).

Supramolecular Chemistry

Yushkova et al. (2012) explored the use of p-tert-butylthiacalix[4]arenes, functionalized with this compound, in creating supramolecular self-assemblies. They demonstrated that these compounds could form nanoscale particles capable of recognizing metal cations and dicarboxylic acids, thus forming supramolecular systems (Yushkova et al., 2012).

Safety and Hazards

Tert-Butyl isonicotinate is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with this compound include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

tert-butyl pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)13-9(12)8-4-6-11-7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPIQZSJHLLDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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